2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13F3N4OS2 and its molecular weight is 386.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a thiazole ring, a trifluoromethyl group, and an acetamide moiety. Its molecular formula is C17H14F3N3OS with a molecular weight of 419.35 g/mol. The presence of trifluoromethyl groups is known to enhance lipophilicity, potentially influencing the compound's biological interactions.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors for specific enzymes involved in disease pathways. For instance, studies have shown that related thiazole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antitumor Activity : Thiazole derivatives are frequently explored for their anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Some thiazole compounds have demonstrated significant antibacterial and antifungal activities, often attributed to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .
Antitumor Activity
A comparative analysis of various thiazole derivatives revealed significant antitumor activity against human cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | MCF-7 (Breast) | 1.61 ± 1.92 |
Compound 2 | A549 (Lung) | 1.98 ± 1.22 |
The data suggests that structural modifications, such as the introduction of electron-donating groups, can enhance the cytotoxic effects of these compounds .
Antimicrobial Activity
The antimicrobial efficacy of related thiazole compounds has been documented in several studies:
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 µg/mL |
Compound B | Escherichia coli | 0.75 µg/mL |
These results indicate that thiazole derivatives can serve as potential candidates for developing new antimicrobial agents .
Case Study 1: Inhibition of CK1δ
In a study focused on heterocyclic compounds, two derivatives were identified as potent inhibitors of CK1δ with IC50 values around 0.040 µM. This suggests that similar structural motifs present in our compound may also exhibit strong inhibitory effects on CK1δ, implicating its potential use in treating diseases where CK1δ plays a role .
Case Study 2: Anticancer Efficacy
A recent investigation into a series of thiazole derivatives demonstrated promising anticancer activity against various cell lines including MCF-7 and HepG2. The study highlighted that modifications leading to increased hydrophobic interactions significantly enhanced binding affinity to target proteins involved in cancer progression .
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4OS2/c1-8-7-24-13(19-8)20-11(23)6-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-5,7H,6H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHZKKWNDQVCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.